An In-Depth Technical Guide to 4,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-82-4)
An In-Depth Technical Guide to 4,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-82-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide focuses on 4,5-Difluoro-2-methylbenzonitrile, a fluorinated aromatic building block with significant potential in these advanced applications. While detailed experimental data for this specific compound is emerging, this guide consolidates available information and provides expert insights based on the established chemistry of analogous structures.
Core Molecular Identity and Physicochemical Properties
4,5-Difluoro-2-methylbenzonitrile is a substituted benzonitrile featuring two fluorine atoms and a methyl group on the aromatic ring. These substituents create a unique electronic and steric environment, influencing its reactivity and potential applications.
Table 1: Physicochemical Properties of 4,5-Difluoro-2-methylbenzonitrile [1]
| Property | Value | Source |
| CAS Number | 1003708-82-4 | |
| Molecular Formula | C₈H₅F₂N | |
| Molecular Weight | 153.13 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥98% | |
| Storage | Sealed in a dry, room temperature environment |
Synthesis Strategies: A Prospective Analysis
While specific, detailed, and publicly available synthesis protocols for 4,5-Difluoro-2-methylbenzonitrile are not extensively documented in peer-reviewed literature, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The synthesis of related fluorinated benzonitriles often involves multi-step sequences.
A likely retrosynthetic approach would involve the introduction of the cyano group at a late stage, potentially from a corresponding aldehyde, amide, or aryl halide. The core 1,2-difluoro-4-methylbenzene scaffold would be the key intermediate.
Caption: Retrosynthetic analysis of 4,5-Difluoro-2-methylbenzonitrile.
Hypothetical Synthesis Workflow:
A potential synthetic pathway could commence from a commercially available difluorotoluene derivative. The introduction of the formyl group, followed by conversion to an oxime and subsequent dehydration, is a classic method for nitrile synthesis.
Caption: A plausible synthetic workflow for 4,5-Difluoro-2-methylbenzonitrile.
Spectroscopic Characterization: An Interpretive Guide
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | Aromatic protons (2H) appearing as complex multiplets due to H-F and F-F coupling. A singlet for the methyl group (3H). | The fluorine atoms will split the signals of the adjacent aromatic protons. |
| ¹³C NMR | Multiple signals in the aromatic region, with carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. A signal for the methyl carbon and the nitrile carbon. | The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |
| ¹⁹F NMR | Two distinct signals in the typical aromatic fluorine region, likely showing coupling to each other and to adjacent protons. | The two fluorine atoms are in different chemical environments. |
| FT-IR | A sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretch. C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands. | The nitrile stretch is a highly diagnostic feature. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z = 153.13. Fragmentation patterns would likely involve loss of HCN and potentially fluorine atoms. | High-resolution mass spectrometry would confirm the elemental composition. |
Reactivity and Application in Synthesis
The reactivity of 4,5-Difluoro-2-methylbenzonitrile is governed by the interplay of its functional groups.
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Nitrile Group: The cyano group can undergo hydrolysis to the corresponding carboxylic acid or reduction to a primary amine. It can also participate in cycloaddition reactions.
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Aromatic Ring: The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable precursor for introducing nucleophiles at the positions ortho or para to the fluorine atoms. The methyl group provides some steric hindrance and has a mild electron-donating effect.
Potential Applications as a Building Block:
The true value of 4,5-Difluoro-2-methylbenzonitrile lies in its role as a versatile intermediate in the synthesis of more complex molecules.
Caption: Potential application areas for 4,5-Difluoro-2-methylbenzonitrile.
In Drug Discovery:
The difluorinated phenyl motif is a privileged scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate pKa and lipophilicity, thereby improving pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor or be transformed into other key functional groups. The structural similarity to intermediates used in the synthesis of drugs like Trelagliptin, a DPP-4 inhibitor, suggests its potential in developing new therapeutics.[2]
In Materials Science:
Benzonitrile derivatives are key components in the design of materials for organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF).[2] The electron-withdrawing nature of the dinitrile core, often flanked by donor moieties, is crucial for achieving the small energy gap between the singlet and triplet excited states required for efficient TADF. The substitution pattern of 4,5-Difluoro-2-methylbenzonitrile makes it an interesting candidate for incorporation into novel TADF emitters.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4,5-Difluoro-2-methylbenzonitrile.
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Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Outlook
4,5-Difluoro-2-methylbenzonitrile is a promising building block for the synthesis of advanced materials and pharmaceuticals. While detailed characterization and application data are still emerging, its structural features suggest significant potential. The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold provides a unique combination of electronic and steric properties that can be exploited in the design of novel molecules with tailored functions. As the demand for sophisticated fluorinated intermediates continues to grow, we can expect to see 4,5-Difluoro-2-methylbenzonitrile feature more prominently in the scientific literature and patent applications.
References
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Lead Sciences. 4,5-Difluoro-2-methylbenzonitrile. [Link]
